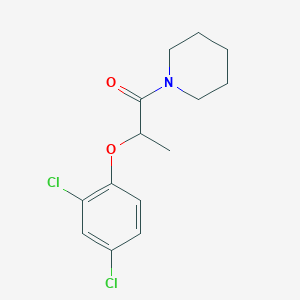

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, also known as this compound, is a useful research compound. Its molecular formula is C14H17Cl2NO2 and its molecular weight is 302.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone, commonly referred to as a phenoxy compound, has garnered attention due to its diverse biological activities. This compound features a dichlorophenoxy group and a piperidyl moiety, which suggest potential applications in various fields, including herbicides and pharmaceuticals. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : C12H14Cl2N\O

- Molecular Weight : 273.15 g/mol

The presence of both the dichlorophenoxy and piperidyl groups is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular receptors and enzymes. The dichlorophenoxy group is thought to play a crucial role in binding to molecular targets, while the piperidyl group may enhance pharmacokinetic properties such as solubility and permeability across cell membranes .

Herbicidal Activity

This compound exhibits notable herbicidal properties. Its mechanism involves disruption of plant growth through inhibition of specific enzymatic pathways crucial for plant metabolism. Research indicates that it can effectively control various weed species by targeting their photosynthetic processes.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. For instance, in vitro assays demonstrated that this compound significantly reduced cell viability in several cancer cell lines, including hepatocellular carcinoma (HCC) cells. The cytotoxicity was assessed using lactate dehydrogenase (LDH) release assays, revealing a dose-dependent response .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. It has been shown to inhibit acetylcholinesterase activity, which is beneficial in the context of neurodegenerative diseases such as Alzheimer's disease. By preventing the breakdown of acetylcholine, it may enhance cholinergic neurotransmission .

Table 1: Biological Activities of this compound

| Activity Type | Effect | Cell Lines/Organisms | Reference |

|---|---|---|---|

| Herbicidal | Growth inhibition | Various weed species | |

| Antitumor | Cytotoxicity | HUH7, AKH12 (HCC) | |

| Neuroprotective | AChE inhibition | Neuronal cell lines |

Case Study 1: Antitumor Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of several piperidine derivatives on HCC cell lines. The results indicated that compounds similar to this compound exhibited significant reductions in cell viability below the toxic dose threshold (TD50), suggesting their potential as therapeutic agents against liver cancer .

Case Study 2: Neuroprotective Mechanisms

Another study focused on the neuroprotective effects of related compounds showed that inhibition of AChE could lead to improved cognitive function in animal models. The findings suggest that derivatives of piperidine could be developed into treatments for conditions like Alzheimer’s disease by enhancing cholinergic signaling .

科学研究应用

Herbicide Development

Mechanism of Action:

2,4-DPP is primarily recognized for its herbicidal properties. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of well-known herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) .

Synergistic Effects:

Research indicates that 2,4-DPP can enhance the efficacy of other herbicides, particularly glyphosate. It achieves this by increasing the amount of herbicide residue that remains on the target plant, thus improving weed control while potentially reducing the overall application rates of herbicides . This characteristic positions 2,4-DPP as a valuable tool in integrated pest management strategies.

Antimicrobial Properties

Bactericidal Activity:

Studies have demonstrated that 2,4-DPP exhibits significant antimicrobial activity against various bacterial strains. It has shown bactericidal effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent . However, further research is necessary to fully ascertain its efficacy and safety for medical applications.

Additional Potential Applications

Emulsifier in Pesticide Formulations:

Beyond its roles as a herbicide synergist and antimicrobial agent, preliminary studies have explored the use of 2,4-DPP as an emulsifier in pesticide formulations. This application could enhance the stability and effectiveness of pesticide products .

Chemical Reactivity:

The functional groups present in 2,4-DPP allow for various chemical modifications that can tailor its biological activity for specific applications. The reactivity of the carbonyl group enables the synthesis of derivatives with potentially enhanced properties .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and unique aspects of compounds related to 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)-1-propanone:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | Contains a dichlorophenoxy group | Widely used herbicide; impacts plant hormone systems |

| Mecoprop (MCPP) | Contains a phenoxy group | Used primarily for broadleaf weed control |

| Dichlorprop | Similar chemical structure | Used specifically for selective weed control |

Case Studies

Herbicide Synergism:

A study focused on the interaction between 2,4-DPP and glyphosate revealed that the combination significantly improved weed control compared to glyphosate alone. This synergistic effect was attributed to enhanced absorption and retention of glyphosate on treated plants .

Antimicrobial Testing:

In another study evaluating antimicrobial properties, 2,4-DPP was tested against various bacterial strains in vitro. Results indicated effective bactericidal activity at specific concentrations, warranting further investigation into its potential as an antibacterial agent in agricultural settings .

属性

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSVEWNCWPLKQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。